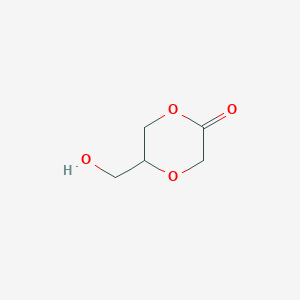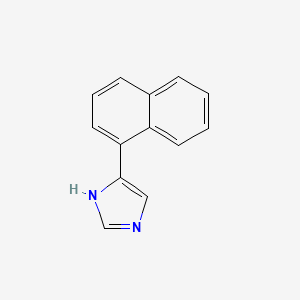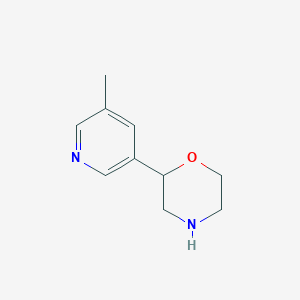
4-(4-(Methylthio)phenyl)butan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-(Methylthio)phenyl)butan-2-one is an organic compound with the molecular formula C11H14OS. It is a ketone with a methylthio group attached to the phenyl ring, making it a unique compound with various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Methylthio)phenyl)butan-2-one typically involves the reaction of 4-(Methylthio)benzaldehyde with a suitable ketone precursor under acidic or basic conditions. One common method involves the use of acetone as the ketone precursor, with the reaction being catalyzed by an acid such as hydrochloric acid or a base like sodium hydroxide. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors or catalytic processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption .
化学反应分析
Types of Reactions
4-(4-(Methylthio)phenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the ketone group can yield the corresponding alcohol. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as thiols, amines, or halides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenylbutanones depending on the nucleophile used.
科学研究应用
4-(4-(Methylthio)phenyl)butan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavors due to its unique aromatic properties.
作用机制
The mechanism of action of 4-(4-(Methylthio)phenyl)butan-2-one involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo oxidation and reduction reactions, which can alter its chemical structure and biological activity. The methylthio group plays a crucial role in its reactivity and interaction with biological molecules .
相似化合物的比较
Similar Compounds
4-(4-Methoxyphenyl)butan-2-one: Similar in structure but with a methoxy group instead of a methylthio group.
4-(4-Chlorophenyl)butan-2-one: Contains a chlorine atom instead of a methylthio group.
4-(4-Nitrophenyl)butan-2-one: Contains a nitro group instead of a methylthio group[][8].
Uniqueness
4-(4-(Methylthio)phenyl)butan-2-one is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties.
属性
分子式 |
C11H14OS |
|---|---|
分子量 |
194.30 g/mol |
IUPAC 名称 |
4-(4-methylsulfanylphenyl)butan-2-one |
InChI |
InChI=1S/C11H14OS/c1-9(12)3-4-10-5-7-11(13-2)8-6-10/h5-8H,3-4H2,1-2H3 |
InChI 键 |
FENUDSHHDPIICM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CCC1=CC=C(C=C1)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




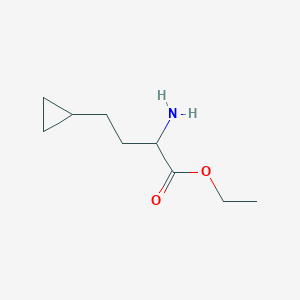
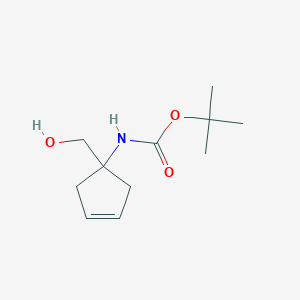
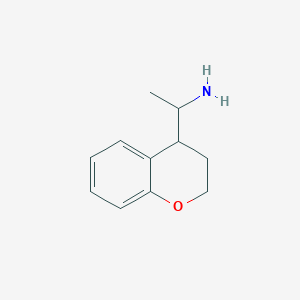
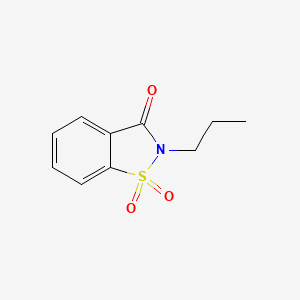
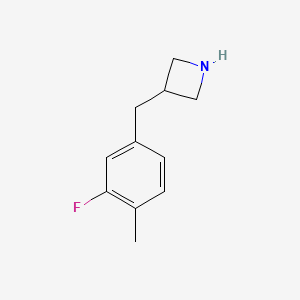
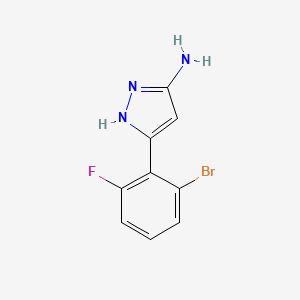

![1-[(Tert-butoxy)carbonyl]-3-isocyanoazetidine](/img/structure/B15318518.png)

